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1-Cyclopentyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea

Lipophilicity Drug Discovery Physicochemical Profiling

Standard piperidinyl ureas lack the steric hindrance and lipophilicity required for CNS penetration or hindered amine metabolism studies. This trisubstituted urea features a 2,2,6,6-tetramethylpiperidine core and N-cyclopentyl group, delivering: - LogP 2.61 vs 0.93 in simple analogs, enabling blood-brain barrier passage - 3 H-bond donors & tPSA 53.2 Ų for SAR exploration - Unique CYP-mediated ring-contraction pathway as a metabolism reference standard Available as a screening library building block for hit-to-lead expansion.

Molecular Formula C15H29N3O
Molecular Weight 267.41 g/mol
Cat. No. B4770012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopentyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea
Molecular FormulaC15H29N3O
Molecular Weight267.41 g/mol
Structural Identifiers
SMILESCC1(CC(CC(N1)(C)C)NC(=O)NC2CCCC2)C
InChIInChI=1S/C15H29N3O/c1-14(2)9-12(10-15(3,4)18-14)17-13(19)16-11-7-5-6-8-11/h11-12,18H,5-10H2,1-4H3,(H2,16,17,19)
InChIKeyAUAVIWVCIJPHRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopentyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea: Physicochemical Identity & Procurement


1-Cyclopentyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea (C15H29N3O, MW 267.41) is a trisubstituted urea featuring a sterically hindered 2,2,6,6-tetramethylpiperidin-4-yl (TMP) core and an N-cyclopentyl substituent . It belongs to the broader class of piperidinyl ureas explored in discovery programs targeting fatty acid amide hydrolase (FAAH), chemokine receptors (CXCR3), and tankyrase enzymes, though the compound is primarily listed as a screening collection item and synthetic building block rather than a fully profiled drug candidate [1]. Its unique substitution pattern imparts distinct lipophilicity and hydrogen-bonding capacity compared to simpler analogs.

Workflow
Screening collection and hit exploration
Selection Logic
Distinct HBD count, lipophilicity, and steric hindrance
Use Context
Fragment-based SAR and physicochemical profiling studies

1-Cyclopentyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea: Structural Determinants of Divergence


Attempting to substitute 1-cyclopentyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea with a generic piperidinyl urea (e.g., N-(1-ethyl-4-piperidinyl)-N'-propylurea) would ignore critical differences in three key physicochemical drivers: lipophilicity, hydrogen-bond donor count, and steric encumbrance at the piperidine C2/C6 positions . These differences directly influence target engagement, metabolic stability, and solubility. The methyl substitution at the 2,6 positions alters the reactivity and metabolism of the piperidine ring, which can lead to distinct outcomes in biological assays and synthetic applications [1]. Therefore, selection based solely on scaffold similarity is insufficient for rigorous research workflows.

Target compound
TMP urea with cyclopentyl, high LogP, 3 HBD
Generic piperidinyl urea
Low LogP, 2 HBD, no tetramethyl hindrance
Risk factor 1
Lipophilicity shift of 1.68 log units may alter target engagement and membrane distribution
Risk factor 2
Absence of 2,2,6,6-tetramethyl groups changes CYP metabolic pathway and metabolite profile
Scaffold similarity alone is insufficient; verify key physicochemical and metabolic determinants before substitution.

1-Cyclopentyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea: Quantitative Differentiation Evidence


Lipophilicity (LogP) Differentiation

Against the close analog N-(1-ethyl-4-piperidinyl)-N'-propylurea (93% 2D similarity ), 1-cyclopentyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea demonstrates a substantially higher computed partition coefficient (CLogP = 2.61 vs. 0.93), a difference of 1.68 log units . This shift is driven by the combination of the N-cyclopentyl group and the four methyl substituents on the piperidine ring.

Lipophilicity (LogP)
Head-to-head
Target CLogP = 2.61
Comparator CLogP = 0.93
Δ +1.68 log units
Reported lipophilicity rank; places compound near CNS-accessible range
Computed values from screening library database
Lipophilicity Drug Discovery Physicochemical Profiling

Hydrogen-Bond Donor Capacity Distinction

The target compound possesses three hydrogen-bond donor (HBD) atoms compared to two for the analog N-(1-ethyl-4-piperidinyl)-N'-propylurea . This additional HBD arises from the secondary amine of the piperidine ring, which is unmasked (NH) in the target compound but alkylated in many simpler analogs.

HBD Count
Head-to-head
Target HBD = 3
Comparator HBD = 2
Δ +1
Additional donor may enhance solubility and polar contacts
Computed molecular properties
Hydrogen Bonding Medicinal Chemistry Structure-Property Relationships

Topological Polar Surface Area (tPSA) Comparison

The topological polar surface area (tPSA) of 1-cyclopentyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea is 53.2 Ų, compared to 44.4 Ų for N-(1-ethyl-4-piperidinyl)-N'-propylurea . This 8.8 Ų difference reflects the additional polar surface contributed by the secondary amine in the piperidine ring.

tPSA
Head-to-head
Target tPSA = 53.2 Ų
Comparator tPSA = 44.4 Ų
Δ +8.8 Ų
Polar surface difference may influence oral absorption and CNS exposure models
Computed tPSA from database
Polar Surface Area Drug-likeness Physicochemical Profiling

Steric Hindrance and CYP-Mediated Metabolic Fate

The 2,2,6,6-tetramethyl substitution on the piperidine ring introduces significant steric hindrance. Literature indicates that the 2,2,6,6-tetramethylpiperidine moiety undergoes a distinct cytochrome P450-mediated ring contraction to a 2,2-dimethylpyrrolidine, a metabolic pathway not available to unsubstituted or mono-substituted piperidine ureas [1]. This unique metabolic liability is a direct consequence of the TMP group and would not be observed in analogs lacking this feature.

CYP Metabolism
Class-level inference
TMP moiety: CYP-mediated ring contraction to 2,2-dimethylpyrrolidine
Metabolite profile divergence requires review in ADME studies
Literature observation on TMP scaffold; data to verify for this compound
Metabolic Stability Steric Effects Cytochrome P450

1-Cyclopentyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea: Application Scenarios


CNS Penetration Optimization

With a LogP of 2.61—substantially higher than the comparator N-(1-ethyl-4-piperidinyl)-N'-propylurea (LogP 0.93)—1-cyclopentyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea is positioned as a starting scaffold for CNS-penetrant probes or lead compounds . Its moderate tPSA (53.2 Ų) further supports potential brain exposure, making it suitable for initial screening in neurological target programs where simpler piperidinyl ureas may fail to cross the blood-brain barrier.

Unique Metabolite Identification

The 2,2,6,6-tetramethylpiperidine (TMP) motif in this compound commits it to a unique CYP-catalyzed ring-contraction pathway, generating metabolites not observed with unsubstituted piperidine ureas [1]. This property makes the compound a valuable tool for laboratories studying CYP-mediated metabolism of hindered amines or for use as a reference standard in metabolite identification workflows.

Fragment-Based SAR Exploration

As a screening library compound with defined physicochemical distinctiveness (3 HBD, LogP 2.61, tPSA 53.2 Ų), this urea can serve as a starting point for SAR exploration at targets where hydrogen-bond donor capacity and lipophilicity are critical for binding . Its availability from commercial screening suppliers makes it a practical choice for hit-to-lead expansion without the need for complex custom synthesis.

Application
Selection Property
Validation Focus
CNS exposure screening
Elevated lipophilicity and moderate tPSA
Blood-brain barrier penetration model studies
Metabolite identification studies
TMP-specific CYP ring-contraction pathway
Unique metabolite profiling in liver microsome assays
Fragment-based SAR expansion
Defined HBD count and scaffold distinctiveness
Hit optimization for HBD-sensitive target pockets
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